![molecular formula C8H10N2O B1623552 3'-Aminoacetophenone oxime CAS No. 6011-18-3](/img/structure/B1623552.png)
3'-Aminoacetophenone oxime
Overview
Description
3’-Aminoacetophenone oxime is an aromatic ketone . It is a derivative of 3’-Aminoacetophenone, which is also known as 3-Acetylaniline .
Synthesis Analysis
The synthesis of 3’-Aminoacetophenone oxime involves the intramolecular cyclocondensation of the intermediate N-acyl-2-aminoaryl ketone oximes . The oxime derived from 2-aminoacetophenone, for example, has previously been reacted with a series of aryl aldehydes in the presence of p-toluene sulfonic acid as a catalyst in ethanol at room temperature for 5–15 minutes to afford the corresponding 1,2-dihydroquinazoline 3-oxides .
Molecular Structure Analysis
The molecular formula of 3’-Aminoacetophenone oxime is C8H10N2O . The InChI code is 1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-6H,9H2,1H3 .
Chemical Reactions Analysis
Quinazoline 3-oxides, which can be synthesized from 3’-Aminoacetophenone oxime, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .
Physical And Chemical Properties Analysis
3’-Aminoacetophenone oxime is a solid at room temperature . Its molecular weight is 150.18 g/mol .
Scientific Research Applications
Synthesis of Bridged Terphthaloyl Oxime Esters 3'-Aminoacetophenone oxime is utilized in the synthesis of acetophenone oximes and corresponding bridged terphthaloyl oxime esters. These compounds are synthesized using refluxing techniques with hydroxylamine hydrochloride and confirmed via spectroscopic techniques like IR, NMR, and mass spectrometry. The esterification process with terphthaloyl chloride forms solid materials in moderate yields, which are significant in organic synthesis and chemical studies (Bawa & Friwan, 2019).
Potential in Anticancer Agent Synthesis 3'-Aminoacetophenone oxime plays a role in developing new anticancer agents. It is involved in the synthesis of compounds showing potent cytotoxicity against cultured cells and significant anticancer activity in lymphocytic leukemia models in mice. These biological activities are due to the accumulation of cells at mitosis (Temple et al., 1982).
Study of Aging Off-Flavor in Wine Research has indicated that 3'-Aminoacetophenone is a key compound in studying the 'aging off-flavor' in wines. It forms due to oxidative degradation of phytohormones, influenced by factors like superoxide radicals, and can be analyzed in grape musts and wines (Hoenicke et al., 2002).
Chemical Analysis and Detection Techniques The oxime derivatives of 3'-Aminoacetophenone are synthesized for applications in chemical analysis, like the spectrophotometric determination of iron(III). These derivatives form stable chelates with iron(III), facilitating its detection and quantification in various samples (Ando & Ueno, 1966).
Application in Supramolecular Chemistry In supramolecular chemistry, derivatives of 3'-Aminoacetophenone oxime are used to form low-dimensional silver(I) architectures. These studies test the reliability of oxime-oxime hydrogen-bond interaction, crucial for designing and synthesizing new molecular structures (Aakery et al., 2002).
Environmental Applications Functionalized 3'-Aminoacetophenone oxime derivatives, like hydrothermal carbon spheres, are researched for environmental applications such as the adsorptive removal of uranyl ions from aqueous solutions. These derivatives show excellent adsorption capacity and selectivity, highlighting their potential in environmental remediation and water purification (Zheng et al., 2017).
Applications in Organic Synthesis and Medicinal Chemistry 3'-Aminoacetophenone oxime is significant in synthesizing various organic compounds and potential medicinal agents. For instance, its role in the synthesis of 3-hydroxy-2-oxindoles and isatins is notable, contributing to the development of novel compounds with potential pharmacological properties (Liao et al., 2018; Qian et al., 2017).
Safety And Hazards
Future Directions
The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This suggests that 3’-Aminoacetophenone oxime, as a precursor to these compounds, could have significant potential in future research and applications.
properties
IUPAC Name |
(NZ)-N-[1-(3-aminophenyl)ethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3/b10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHZPGARRZDCY-POHAHGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418291 | |
Record name | N-[(1Z)-1-(3-Aminophenyl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Aminoacetophenone oxime | |
CAS RN |
6011-18-3 | |
Record name | Ethanone, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(1Z)-1-(3-Aminophenyl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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